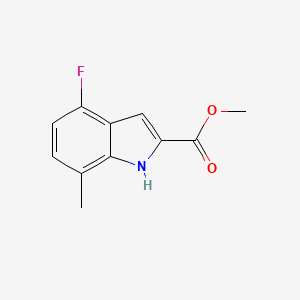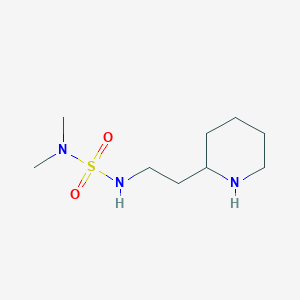
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide is a chemical compound characterized by the presence of a sulfamide group attached to a piperidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-(2-chloroethyl)piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfamide nitrogen attacks the electrophilic carbon of the chloroethyl group, leading to the formation of the desired product.
Reaction Conditions:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Base: Sodium hydride or potassium carbonate is often used to deprotonate the sulfamide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Various substituted sulfamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The piperidine ring is a common motif in many bioactive molecules, and the presence of the sulfamide group can enhance the compound’s binding affinity to biological targets.
Medicine
N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents for conditions such as neurological disorders and cancer.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide exerts its effects depends on its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the sulfamide group can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-piperidin-2-ylethanamine
- N,N-Dimethyl-2-piperidin-3-ylethanamine
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide is unique due to the presence of both the sulfamide and piperidine functionalities This combination is not commonly found in other similar compounds, which typically contain either one or the other
Properties
Molecular Formula |
C9H21N3O2S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
2-[2-(dimethylsulfamoylamino)ethyl]piperidine |
InChI |
InChI=1S/C9H21N3O2S/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
BCGYECUDUCWXTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


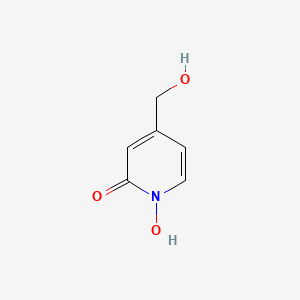
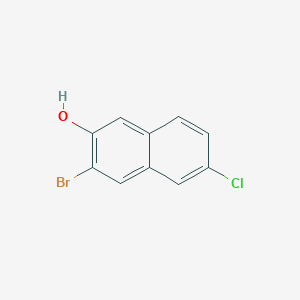
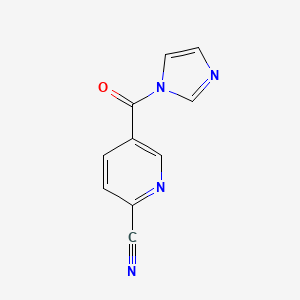
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
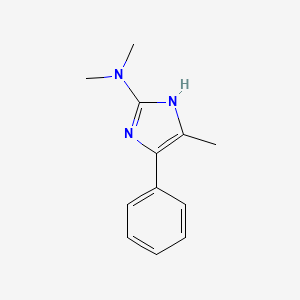
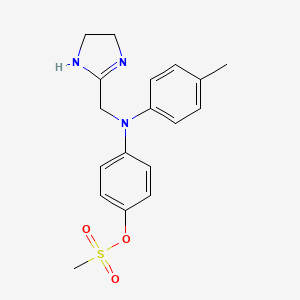
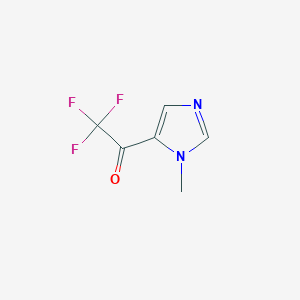
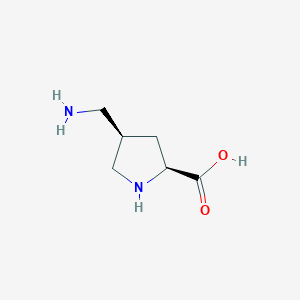
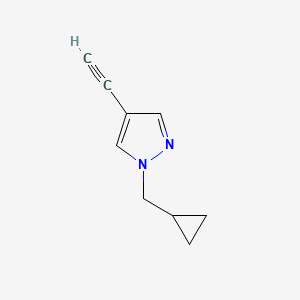
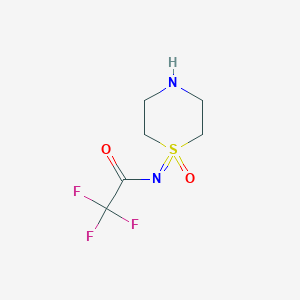
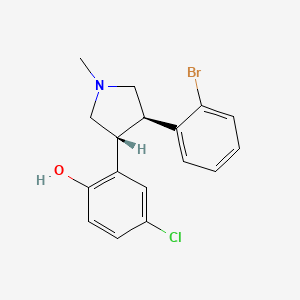
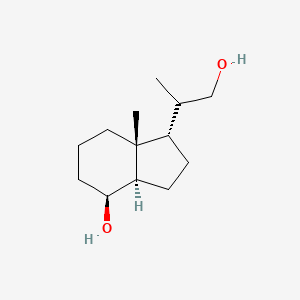
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
